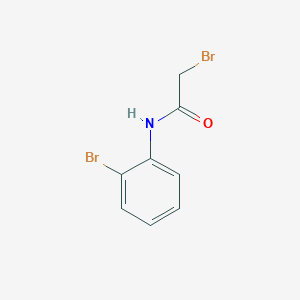
2-ブロモ-N-(2-ブロモフェニル)アセトアミド
概要
説明
2-Bromo-N-(2-bromophenyl)acetamide is a useful research compound. Its molecular formula is C8H7Br2NO and its molecular weight is 292.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-N-(2-bromophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-(2-bromophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
医薬品化学において、2-ブロモ-N-(2-ブロモフェニル)アセトアミドは、医薬品化合物のビルディングブロックとしての可能性が探索されています。 その臭素原子は、鈴木カップリング反応など、潜在的な治療効果を持つ複雑な有機分子を生成する上で重要な化学修飾のための汎用的な前駆体となります .
農業
臭素原子の存在によるこの化合物の反応性は、農薬の合成に利用できます。 この分野における研究では、2-ブロモ-N-(2-ブロモフェニル)アセトアミドが中間体または製剤における主要成分として作用する、新しい殺虫剤や除草剤の開発に焦点を当てることができます .
材料科学
材料科学において、この化合物は新規ポリマーまたはコポリマーを合成するために使用できます。 ポリマー鎖への組み込みにより、様々な用途のための高度な材料を作成する上で貴重な、難燃性や劣化に対する耐性などのユニークな特性を与えることができます .
工業用途
工業的には、2-ブロモ-N-(2-ブロモフェニル)アセトアミドは、染料、樹脂、その他の臭素化化合物の製造における化学中間体として役立つ場合があります。 この分野におけるその用途は、工業条件下で容易に変換できる化合物の必要性によって推進されています .
環境科学
環境科学研究では、生態系における2-ブロモ-N-(2-ブロモフェニル)アセトアミドの分解産物を調査して、その環境への影響を理解する必要があるかもしれません。 研究は、その生分解性、潜在的な生体蓄積、およびその代謝物が動植物に与える影響に焦点を当てることができます .
生化学
生化学において、この化合物は、特にハロゲン化基質に作用する酵素との酵素基質相互作用を研究するために使用できます。 それはまた、生物系におけるハロゲン結合のメカニズムを調査するための候補となる可能性があります .
薬理学
薬理学研究では、2-ブロモ-N-(2-ブロモフェニル)アセトアミドを創薬および開発に利用する可能性が探求されるかもしれません。 その構造的特徴は、特定の薬物動態特性を持つ新しい薬物候補の生成、またはプロドラッグの合成に役立ちます .
化学研究
純粋化学研究では、様々な条件下での化合物の反応性と安定性を研究できます。 これには、様々な溶媒における挙動、様々な試薬との反応性、触媒実験における役割が含まれます .
Safety and Hazards
特性
IUPAC Name |
2-bromo-N-(2-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEAJCARLBYXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521584 | |
| Record name | 2-Bromo-N-(2-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88369-50-0 | |
| Record name | 2-Bromo-N-(2-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

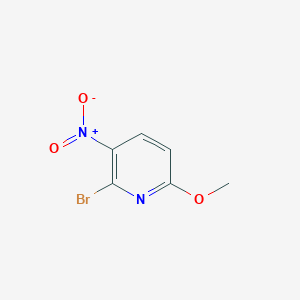


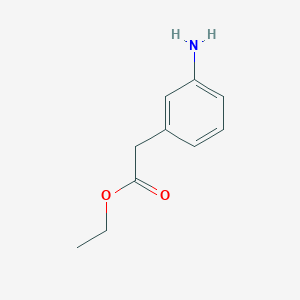

![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)
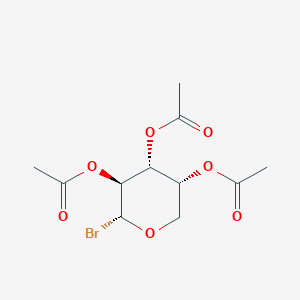
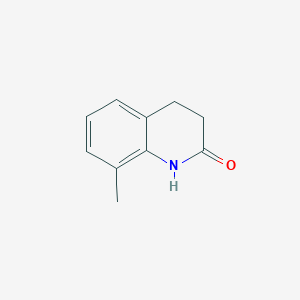
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)
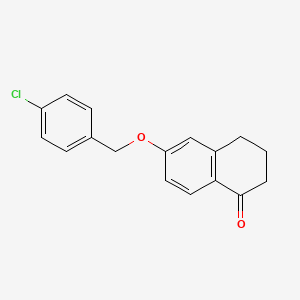
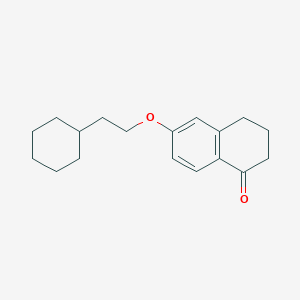

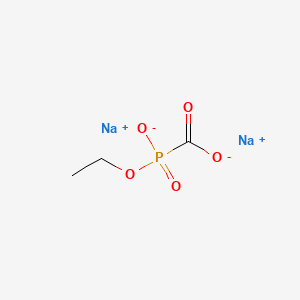
![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)
